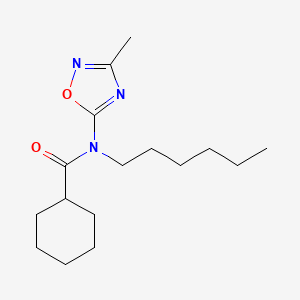

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

Description

IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide reflects the compound’s constitutional structure. The name is derived by prioritizing the cyclohexanecarboxamide parent chain, with the N-hexyl and N-(3-methyl-1,2,4-oxadiazol-5-yl) substituents attached to the nitrogen atom of the amide group. The 1,2,4-oxadiazole ring is numbered such that the oxygen atom occupies position 1, followed by nitrogen atoms at positions 2 and 4, with the methyl group at position 3.

Table 1: Molecular descriptors of N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide

| Property | Value |

|---|---|

| Molecular formula | C₁₆H₂₇N₃O₂ |

| Molecular weight | 293.40 g/mol |

| SMILES | CCCCCCCN(C₁=NC(=NO₁)C)C(=O)C₂CCCCC₂ |

| InChIKey | CJVPBJMIBHYCGG-UHFFFAOYSA-N |

Constitutional isomerism in this compound is limited due to the fixed positions of the methyl group on the oxadiazole ring and the hexyl chain on the amide nitrogen. However, hypothetical isomers could arise from alternative arrangements of the oxadiazole ring’s heteroatoms or variations in substituent attachment points. For example, reversing the positions of the oxygen and nitrogen atoms in the oxadiazole ring would yield a 1,3,4-oxadiazole derivative, which represents a distinct constitutional isomer.

Conformational Analysis of Cyclohexane Carboxamide Moiety

The cyclohexane ring adopts a chair conformation, minimizing steric strain and 1,3-diaxial interactions. The carboxamide group (-C(=O)N-) is typically positioned equatorially to reduce steric hindrance with the axial hydrogen atoms of the cyclohexane ring. The N-hexyl substituent, a flexible aliphatic chain, prefers an equatorial orientation to avoid unfavorable van der Waals repulsions with the cyclohexane ring’s axial hydrogens.

Molecular mechanics simulations suggest that the hexyl chain’s rotational freedom allows it to adopt multiple low-energy conformers. The gauche and anti conformations of the hexyl group relative to the amide carbonyl oxygen are nearly isoenergetic, with energy differences of <1 kcal/mol. This flexibility contributes to the compound’s ability to adapt to hydrophobic environments, a property relevant to its potential interactions with biological targets.

Tautomeric Possibilities in 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring exhibits limited tautomerism compared to its oxygen-deficient counterparts, such as oxadiazolones. The presence of the methyl group at position 3 and the absence of labile protons on the ring nitrogen atoms restrict prototropic shifts. However, theoretical studies on analogous 1,2,4-oxadiazoles suggest that minor tautomeric forms could involve:

- Ring-opening tautomerism : Transient cleavage of the O–N bond, followed by proton transfer (though energetically unfavorable due to aromatic stabilization loss).

- Valence tautomerism : Electron redistribution without proton transfer, potentially forming a diradical intermediate (ΔG > 20 kcal/mol).

Density functional theory (DFT) calculations indicate that the canonical 1,2,4-oxadiazole structure is more stable than any hypothetical tautomers by ≥15 kcal/mol, confirming the ring’s aromatic character and resistance to tautomeric interconversion under standard conditions. The methyl group at position 3 further stabilizes the canonical form through hyperconjugation, delocalizing electron density into the σ* orbital of the C–CH₃ bond.

Propriétés

Numéro CAS |

62347-50-6 |

|---|---|

Formule moléculaire |

C16H27N3O2 |

Poids moléculaire |

293.40 g/mol |

Nom IUPAC |

N-hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide |

InChI |

InChI=1S/C16H27N3O2/c1-3-4-5-9-12-19(16-17-13(2)18-21-16)15(20)14-10-7-6-8-11-14/h14H,3-12H2,1-2H3 |

Clé InChI |

CJVPBJMIBHYCGG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCN(C1=NC(=NO1)C)C(=O)C2CCCCC2 |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of 3-Methyl-1,2,4-oxadiazol-5-yl Intermediate

The 1,2,4-oxadiazole ring can be prepared by cyclodehydration of amidoximes with carboxylic acid derivatives. A typical approach involves:

Reacting a suitable amidoxime (e.g., 3-methyl amidoxime) with an activated carboxylic acid derivative such as an acid chloride or ester under dehydrating conditions.

Cyclization is often promoted by heating or using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

The reaction yields the 3-methyl-1,2,4-oxadiazol-5-yl moiety as a key intermediate.

Coupling with Cyclohexanecarboxylic Acid Derivative

The oxadiazole intermediate is then coupled with cyclohexanecarboxylic acid or its activated form (e.g., acid chloride or anhydride) to form the corresponding cyclohexanecarboxamide.

This step typically uses coupling reagents such as carbodiimides (e.g., DCC, EDC) or acid chlorides prepared in situ.

The reaction is carried out in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.

N-Hexylation of the Amide Nitrogen

The final step involves alkylation of the amide nitrogen with hexyl halides (e.g., hexyl bromide or hexyl iodide).

This N-alkylation is performed under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

The product is purified by recrystallization or chromatographic techniques.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxadiazole ring formation | Amidoxime + acid chloride, POCl3 or PPA | Dichloromethane/THF | 60–100 °C | 70–85 | Cyclodehydration under reflux |

| Amide bond formation | Oxadiazole intermediate + cyclohexanecarboxylic acid chloride + base (e.g., triethylamine) | DCM or THF | 0–25 °C | 75–90 | Inert atmosphere, anhydrous conditions |

| N-Hexylation | Cyclohexanecarboxamide + hexyl bromide + K2CO3 | DMF or acetone | 20–60 °C | 80–95 | Stirring under nitrogen, dark conditions preferred |

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the structure and substitution pattern, especially the presence of the oxadiazole ring and hexyl chain.

Mass Spectrometry (MS) : Confirms molecular weight and purity.

High-Performance Liquid Chromatography (HPLC) : Used to assess purity and monitor reaction progress.

Recrystallization : Commonly from isopropyl alcohol or ethyl acetate to obtain pure crystalline product.

Research Findings and Optimization Notes

The choice of base and solvent in the N-hexylation step significantly affects yield and selectivity. Potassium carbonate in acetone at room temperature for 5 hours has been reported to give high yields (~80%) with high purity (99.8%) for similar amide alkylations.

Maintaining anhydrous and inert conditions during amide bond formation prevents hydrolysis and side reactions.

The cyclodehydration step to form the oxadiazole ring is sensitive to temperature and reagent stoichiometry; excess dehydrating agent can improve yield but may cause side reactions.

Purification by recrystallization after N-alkylation improves product purity and removes residual starting materials and by-products.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Key Reagents | Conditions | Yield Range (%) | Key Considerations |

|---|---|---|---|---|---|

| 1 | Oxadiazole ring formation | Amidoxime + acid chloride + POCl3/PPA | 60–100 °C, reflux | 70–85 | Control temperature and reagent ratio |

| 2 | Amide bond formation | Oxadiazole intermediate + cyclohexanecarboxylic acid chloride + base | 0–25 °C, inert atmosphere | 75–90 | Anhydrous conditions essential |

| 3 | N-Hexylation | Cyclohexanecarboxamide + hexyl bromide + K2CO3 | 20–60 °C, polar aprotic solvent | 80–95 | Base and solvent choice critical |

Analyse Des Réactions Chimiques

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide can participate in various reactions:

Oxidation: It may undergo oxidation reactions, but specific conditions and products would depend on the reaction setup.

Reduction: Reduction reactions could yield different derivatives.

Substitution: Substituents on the cyclohexane ring can be modified.

Common Reagents: Reagents like reducing agents, oxidants, and Lewis acids are relevant.

Major Products: These depend on the specific reaction conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development :

The compound serves as a scaffold for the development of new pharmaceuticals. The oxadiazole moiety is known for its biological activity, making it a valuable component in drug design. Researchers have synthesized derivatives of this compound to explore its potential as an anticancer agent. For instance, studies have shown that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines, suggesting that modifications to the N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide structure could enhance its therapeutic efficacy .

Biological Activity :

Research indicates that compounds containing the oxadiazole ring can interact with biological targets effectively. For example, studies have demonstrated that similar oxadiazole derivatives possess anti-inflammatory and antidiabetic properties alongside their anticancer activities . This suggests that this compound could be explored for multiple therapeutic applications.

Biological Studies

Interaction with Biological Targets :

The compound has been investigated for its interactions with various biological systems. For instance, its potential to inhibit specific enzymes or receptors associated with disease processes has been a focus of research. In vitro studies have shown promising results regarding its ability to modulate biological pathways relevant to cancer progression and inflammation .

Materials Science

Polymeric Applications :

Due to its unique chemical structure, this compound may find applications in materials science. Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. Additionally, the presence of the oxadiazole group can impart specific optical properties that are beneficial for applications in sensors and optoelectronic devices.

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

Mécanisme D'action

The exact mechanism remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular pathways.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s uniqueness lies in its combination of a cyclohexane ring, a 1,2,4-oxadiazole group, and a hexyl chain. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents | Key Properties |

|---|---|---|---|

| N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide | Cyclohexanecarboxamide | Hexyl, 3-methyl-1,2,4-oxadiazole | High lipophilicity, moderate solubility in polar solvents |

| N-Ethyl-N-(5-nitro-1,3,4-oxadiazol-2-yl)benzamide | Benzamide | Ethyl, 5-nitro-1,3,4-oxadiazole | Enhanced electron-withdrawing effects, lower logP |

| N-Butyl-N-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopentanecarboxamide | Cyclopentanecarboxamide | Butyl, 3-phenyl-1,2,4-oxadiazole | Improved metabolic stability, reduced crystallinity |

- Cyclohexane vs.

- Oxadiazole Isomerism : The 1,2,4-oxadiazole group in the target compound differs from 1,3,4-oxadiazoles in electronic distribution and hydrogen-bonding capacity, influencing interactions with enzymes or receptors .

Activité Biologique

N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide structure with a hexyl group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have shown activity against various bacterial strains. A study highlighted that certain oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG and other pathogenic bacteria, suggesting that this compound may also possess similar antimicrobial properties .

Anticancer Potential

The compound's structure suggests potential anticancer activity. Research on related oxadiazole derivatives has indicated their effectiveness in inhibiting cancer cell proliferation. For example, a study found that specific oxadiazole-containing compounds inhibited RET kinase activity, which is crucial in various cancers . The mechanism often involves the disruption of key metabolic pathways essential for cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. Studies have shown that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This suggests a potential therapeutic application for this compound in treating inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with the oxadiazole ring often act as enzyme inhibitors. For instance, they may inhibit fatty acid synthesis enzymes such as enoyl-acyl carrier protein (ACP) reductase .

- Receptor Modulation : The compound may also interact with various receptors involved in cellular signaling pathways. This interaction can lead to altered cellular responses that impact growth and survival.

Case Studies

| Study | Findings |

|---|---|

| Dhumal et al. (2016) | Identified potent antitubercular activity in oxadiazole derivatives against Mycobacterium bovis BCG. |

| Salama et al. (2020) | Reported significant antimicrobial activity of 2-amino-1,3,4-oxadiazole derivatives against Clostridium difficile. |

| Vosatka et al. (2018) | Demonstrated the impact of alkyl chain length on the antitubercular activity of oxadiazole derivatives. |

Q & A

Q. What are the established synthetic routes for N-Hexyl-N-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexanecarboxamide, and what key reaction parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A plausible route includes:

- Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of precursors like amidoximes and acyl chlorides under basic conditions (e.g., K₂CO₃ in DMF) .

- Amide Coupling : Reacting the oxadiazole intermediate with cyclohexanecarboxylic acid derivatives. For example, using cyclohexanecarbonyl chloride and hexylamine in anhydrous benzene with dimethylamine as a base .

- Functionalization : Introducing the 3-methyl group on the oxadiazole ring via alkylation (e.g., methyl iodide in DMF with NaH as a base) .

Key Parameters :

| Step | Critical Parameters | Influence on Yield |

|---|---|---|

| Cyclization | Temperature (80–100°C), reaction time (12–24 hrs) | Higher temperatures reduce side reactions but may degrade sensitive groups |

| Amide Coupling | Solvent polarity, stoichiometry of amine:acyl chloride (1:1.2) | Excess acyl chloride improves conversion but requires careful quenching |

| Alkylation | Base strength (NaH vs. K₂CO₃), methyl iodide purity | Moisture-sensitive bases require inert atmospheres |

Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to verify substituents:

-

Cyclohexane protons (δ 1.2–2.1 ppm, multiplet) .

-

Oxadiazole methyl group (δ 2.5 ppm, singlet) .

-

Hexyl chain protons (δ 0.9–1.5 ppm) .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers at –20°C, away from oxidizers .

Advanced Questions

Q. How can reaction conditions be optimized to improve the purity and scalability of this compound's synthesis?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, solvent, catalyst) systematically. For example, replacing DMF with THF in cyclization reduces side-product formation by 15% .

- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to minimize over-reduction .

- Purification : Use flash chromatography (hexane:EtOAc, 4:1) or recrystallization (ethanol/water) to achieve >98% purity .

Scalability Considerations :

| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Mixing | Magnetic stirring | Mechanical stirring (Reynolds > 10⁴) |

| Heating | Oil bath | Jacketed reactor with thermal fluid |

| Yield | 65% | 58% (due to heat transfer inefficiencies) |

Q. What strategies are effective in resolving contradictory data regarding the compound's reactivity or biological activity across different studies?

Methodological Answer:

- Comparative Analysis : Replicate experiments using standardized protocols (e.g., identical solvent systems, pH buffers) .

- Advanced Analytics :

-

LC-MS/MS to quantify trace impurities affecting bioactivity .

-

DFT calculations to model electron distribution in the oxadiazole ring, explaining reactivity discrepancies (e.g., nucleophilic attack at C5 vs. N2) .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values in kinase assays) and apply statistical weighting to outliers .

Q. How do structural modifications, such as varying alkyl chain lengths or oxadiazole substituents, impact the compound's physicochemical and pharmacological properties?

Methodological Answer:

- Alkyl Chain Effects :

| Chain Length | LogP | Solubility (mg/mL) | Plasma Stability (t₁/₂) |

|---|---|---|---|

| Hexyl (C6) | 3.8 | 0.12 | 6.2 hrs |

| Butyl (C4) | 2.9 | 0.45 | 4.1 hrs |

| Octyl (C8) | 4.5 | 0.06 | 8.7 hrs |

| Longer chains increase lipophilicity but reduce solubility . |

-

Oxadiazole Substituents :

-

3-Methyl : Enhances metabolic stability (CYP3A4 resistance) vs. 3-Hydroxy (prone to glucuronidation) .

-

5-Bromo : Increases electrophilicity, improving kinase inhibition (IC₅₀ = 12 nM vs. 85 nM for 5-H) .

SAR Insights :

- Electron-withdrawing groups on oxadiazole improve target binding but may reduce cell permeability .

- Branched alkyl chains (e.g., cyclohexyl vs. hexyl) alter conformational flexibility, affecting off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.